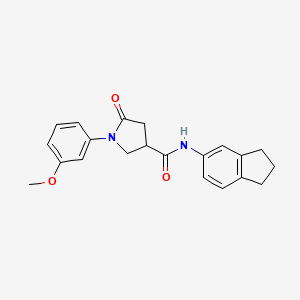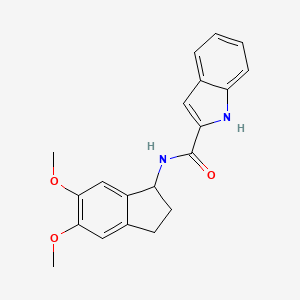
4-methyl-3-nitro-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-nitro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C16H16N2O3 This compound is characterized by a benzamide core substituted with a methyl group, a nitro group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(2-phenylethyl)benzamide typically involves a multi-step process:
Amidation: The nitro-substituted benzamide is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-methyl-3-amino-N-(2-phenylethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-3-nitro-N-(2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-methyl-3-nitro-N-(2-phenylethyl)benzamide exerts its effects depends on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit essential enzymes. The nitro group could be involved in redox reactions, generating reactive intermediates that disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-N-(1-phenylethyl)benzamide
- 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide
- 3-nitro-N-(2-phenylethyl)benzamide
Uniqueness
4-methyl-3-nitro-N-(2-phenylethyl)benzamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with biological targets. The presence of the phenylethyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This compound’s distinct structural features and potential for diverse chemical reactions make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12-7-8-14(11-15(12)18(20)21)16(19)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChI Key |
NSUNWBIGBPUZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11021982.png)




![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11021998.png)
![2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11022003.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11022010.png)
![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide](/img/structure/B11022014.png)
![2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11022020.png)
